molecular formula C19H20N4O2 B1683793 Plinabulin CAS No. 714272-27-2

Plinabulin

Numéro de catalogue: B1683793
Numéro CAS: 714272-27-2
Poids moléculaire: 336.4 g/mol
Clé InChI: UNRCMCRRFYFGFX-TYPNBTCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Plinabulin, également connu sous son nom provisoire BPI-2358, est une petite molécule en cours de développement par BeyondSpring Pharmaceuticals. Il s'agit d'un agent immunomodulateur sélectif de liaison aux microtubules dérivé de produits naturels marins. This compound s'est montré prometteur dans les essais cliniques pour le traitement du cancer du poumon non à petites cellules et la prévention de la neutropénie induite par la chimiothérapie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du plinabulin implique la préparation d'intermédiaires clés et du produit final par une série de réactions chimiques. Une méthode améliorée pour synthétiser le this compound comprend la synthèse et l'isolement de l'intermédiaire clé, le 4-(tert-butyl)-1H-imidazole-5-carbaldéhyde. Cet intermédiaire est ensuite utilisé dans une méthode à un seul pot pour obtenir le produit final. Les avantages de cette méthode incluent un post-traitement simple, moins de solvant résiduel, une non-toxicité et une exécution pratique .

Méthodes de production industrielle : La production industrielle du this compound se concentre sur l'optimisation de la voie de synthèse pour répondre aux exigences de la chimie verte. Cela implique de minimiser l'utilisation de solvants et de réactifs toxiques, de réduire les déchets et d'améliorer l'efficacité globale du processus .

Analyse Des Réactions Chimiques

Types de réactions : Plinabulin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du this compound afin d'améliorer son activité biologique et ses propriétés pharmacocinétiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent l'isocyanoacétate d'éthyle, la tert-butylamine et divers agents oxydants et réducteurs. Les conditions réactionnelles impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les transformations chimiques souhaitées .

Principaux produits : Les principaux produits formés à partir des réactions chimiques du this compound comprennent ses dérivés, qui sont conçus pour améliorer son efficacité et réduire les effets secondaires potentiels. Ces dérivés sont caractérisés à l'aide de techniques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse à haute résolution (HRMS) .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses principales applications :

    Chimie : this compound sert de composé précieux pour étudier la relation structure-activité des agents de liaison aux microtubules.

    Biologie : En recherche biologique, le this compound est utilisé pour étudier les mécanismes de déstabilisation des microtubules et ses effets sur les processus cellulaires.

    Médecine : this compound est en cours de développement comme agent thérapeutique pour le traitement du cancer du poumon non à petites cellules et la prévention de la neutropénie induite par la chimiothérapie.

    Industrie : Dans l'industrie pharmaceutique, le this compound est étudié pour son potentiel à améliorer l'efficacité et la sécurité des schémas de chimiothérapie.

5. Mécanisme d'action

This compound exerce ses effets par un mécanisme d'action multiforme. Il se lie à proximité du domaine de liaison de la colchicine de la β-tubuline dans les hétérodimères αβ-tubuline. Cette liaison libère la protéine de défense immunitaire GEF-H1, qui active une voie de transduction du signal conduisant à la maturation des cellules dendritiques. La maturation des cellules dendritiques entraîne une augmentation de la présentation de l'antigène et de l'activation des lymphocytes T, contribuant à l'activité anticancéreuse du this compound .

De plus, le this compound induit la production de cytokines telles que l'interleukine-1β, l'interleukine-6 et l'interleukine-12, qui sont cruciales pour la survie des neutrophiles. Ce mécanisme aide à prévenir la neutropénie induite par la chimiothérapie et améliore la réponse immunitaire contre les cellules cancéreuses .

Applications De Recherche Scientifique

Plinabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

    Chemistry: this compound serves as a valuable compound for studying the structure-activity relationship of microtubule-binding agents.

    Biology: In biological research, this compound is used to investigate the mechanisms of microtubule destabilization and its effects on cellular processes.

    Medicine: this compound is being developed as a therapeutic agent for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia.

    Industry: In the pharmaceutical industry, this compound is being explored for its potential to improve the efficacy and safety of chemotherapy regimens.

Mécanisme D'action

Plinabulin exerts its effects through a multifaceted mechanism of action. It binds to the vicinity of the colchicine binding domain of the β-tubulin in αβ-tubulin heterodimers. This binding releases the immune defense protein GEF-H1, which activates a signaling transduction pathway leading to dendritic cell maturation. The maturation of dendritic cells results in increased antigen presentation and T-cell activation, contributing to this compound’s anticancer activity .

Additionally, this compound induces the production of cytokines such as interleukin-1β, interleukin-6, and interleukin-12, which are crucial for neutrophil survival. This mechanism helps prevent chemotherapy-induced neutropenia and enhances the immune response against cancer cells .

Comparaison Avec Des Composés Similaires

Plinabulin est unique parmi les agents de liaison aux microtubules en raison de ses propriétés immunomodulatrices sélectives et de sa capacité à prévenir la neutropénie induite par la chimiothérapie. Les composés similaires comprennent :

    Colchicine : Un inhibiteur bien connu des microtubules qui se lie au site de liaison de la colchicine sur la tubuline.

    Taxanes (par exemple, Paclitaxel) : Ces composés stabilisent les microtubules et sont largement utilisés en chimiothérapie.

    Alcaloides de la pervenche (par exemple, Vincristine) : Ces agents inhibent la polymérisation des microtubules et sont utilisés dans divers traitements contre le cancer.

Activité Biologique

Plinabulin is an investigational small molecule classified as a selective immunomodulating microtubule-binding agent (SIMBA). It is being studied primarily for its potential applications in oncology, particularly in combination with existing chemotherapy and immunotherapy regimens. Its unique mechanism of action, which differs from traditional microtubule-binding agents, allows it to enhance immune responses while minimizing side effects associated with standard therapies.

This compound binds to a distinct pocket on tubulin, leading to its unique biological activities:

  • Microtubule Destabilization : this compound inhibits tubulin polymerization, disrupting microtubule formation and function, which is essential for cell division and tumor growth.
  • Immune Modulation : It promotes the release of GEF-H1, a protein that enhances dendritic cell maturation and T-cell activation, facilitating a robust immune response against tumors .
  • Hematopoietic Stem Cell Support : The compound boosts the number of hematopoietic stem/progenitor cells (HSPCs), aiding recovery from chemotherapy-induced myelosuppression .

Cancer Treatment

This compound is being evaluated in various clinical trials for its efficacy in treating different types of cancer, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).

  • NSCLC : In a Phase 3 study (DUBLIN-3), this compound combined with docetaxel showed improved overall survival compared to docetaxel alone. The combination also significantly reduced the incidence of severe neutropenia, a common side effect of chemotherapy .
  • SCLC : A Phase I/II trial investigated this compound in combination with nivolumab and ipilimumab for recurrent SCLC. While the trial did not meet its primary endpoint for progression-free survival (PFS), it demonstrated manageable safety profiles and some objective responses .

Neutropenia Prevention

This compound has shown promise in preventing chemotherapy-induced neutropenia (CIN). A randomized clinical trial compared this compound with pegfilgrastim, demonstrating that this compound could effectively reduce severe neutropenia days while allowing for administration shortly after chemotherapy .

Efficacy Data

The following table summarizes key findings from various studies on this compound:

Study TypeCombination TherapyKey Findings
Phase 3 DUBLIN-3This compound + DocetaxelImproved overall survival; reduced severe neutropenia incidence .
Phase I/II SCLC TrialThis compound + Nivolumab + IpilimumabMedian PFS 1.6 months; manageable safety profile .
PROTECTIVE-1 TrialThis compound vs PegfilgrastimNon-inferiority in preventing severe neutropenia days .

Case Studies

In a multicenter Phase I/II study involving patients with recurrent SCLC, this compound was administered alongside nivolumab and ipilimumab. The results indicated that while the primary endpoint was not achieved, some patients experienced partial responses, highlighting the potential for further exploration in this combination therapy context .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Plinabulin, and how are they validated in preclinical studies?

this compound's mechanism involves tubulin binding and vascular disruption, but validation requires rigorous biochemical assays (e.g., competitive binding studies with radiolabeled tubulin) coupled with phenotypic readouts (e.g., endothelial cell apoptosis). Researchers should use immunofluorescence to confirm microtubule destabilization and correlate findings with cytotoxicity assays in cancer cell lines .

Q. What standard preclinical models are recommended for evaluating this compound’s antitumor efficacy?

Murine xenograft models (e.g., HCT-116 colorectal cancer) are widely used, but orthotopic or patient-derived xenografts (PDX) better replicate tumor microenvironments. Metrics include tumor volume regression, survival analysis, and histopathological assessment of vascular normalization. Include dose-response curves to establish therapeutic windows .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across species?

Use allometric scaling adjusted for species-specific metabolic rates. Validate with LC-MS/MS plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects modeling). Compare metabolite profiles across species to identify translational discrepancies .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s efficacy between in vitro and in vivo studies?

Discrepancies often arise from tumor stroma interactions absent in vitro. Use 3D co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to mimic in vivo conditions. Follow up with intravital imaging in live models to track drug penetration and stromal response .

Q. How can researchers optimize this compound dosing schedules to minimize neutropenia while maintaining antitumor efficacy?

Implement pharmacodynamic (PD) biomarkers (e.g., circulating endothelial cells) to track vascular effects. Use adaptive trial designs in preclinical models, adjusting doses based on real-time neutrophil counts and tumor response data. Compare intermittent vs. continuous dosing regimens using Kaplan-Meier survival analysis .

Q. What strategies are employed to investigate this compound’s potential in overcoming multidrug resistance (MDR) in cancer?

Co-administer this compound with P-glycoprotein inhibitors (e.g., verapamil) in resistant cell lines (e.g., MCF-7/ADR). Measure drug efflux via flow cytometry and assess synergy using Chou-Talalay combination indices. Validate in vivo using MDR-transfected xenografts .

Q. How do researchers assess this compound’s immunomodulatory effects in combination with checkpoint inhibitors?

Use syngeneic models (e.g., CT26 colon cancer) to evaluate tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ ratios). Pair with cytokine profiling (e.g., IFN-γ, IL-2) and correlate with tumor regression. Conduct sequential vs. concurrent dosing studies to identify optimal timing .

Q. Methodological Considerations

  • Data Contradiction Analysis : For conflicting results (e.g., variable response in KRAS-mutant vs. wild-type models), perform stratified analysis by genetic subtype and use multi-omics approaches (transcriptomics/proteomics) to identify resistance pathways .
  • Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include detailed supplemental methods (e.g., exact cell culture conditions, randomization protocols) to enable replication .
  • Statistical Rigor : Power calculations must predefine sample sizes to avoid Type II errors. Use mixed-effects models to account for inter-animal variability in PK/PD studies .

Propriétés

IUPAC Name

(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRCMCRRFYFGFX-TYPNBTCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031311
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

714272-27-2
Record name Plinabulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714272-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plinabulin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plinabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plinabulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLINABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plinabulin
Reactant of Route 2
Plinabulin
Reactant of Route 3
Plinabulin
Reactant of Route 4
Plinabulin
Reactant of Route 5
Plinabulin
Reactant of Route 6
Plinabulin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.